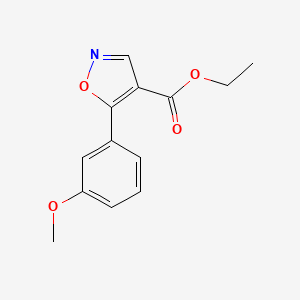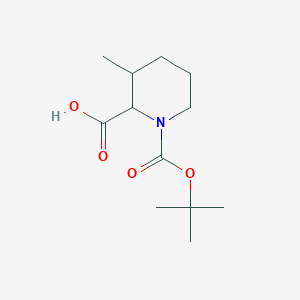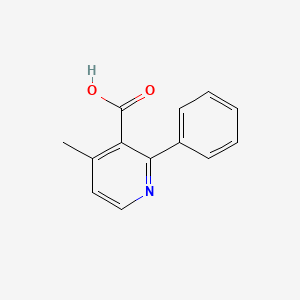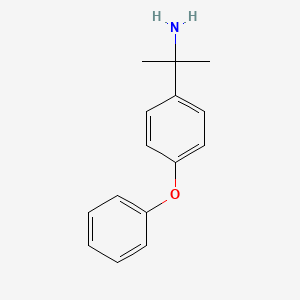
2-(4-Phenoxyphenyl)propan-2-amine
Vue d'ensemble
Description
2-(4-Phenoxyphenyl)propan-2-amine, also known as 4-Fluoroamphetamine (4-FA), is a synthetic compound that belongs to the family of amphetamines. It has gained popularity as a recreational drug due to its psychoactive effects, but it also has potential applications in scientific research.
Mécanisme D'action
4-FA acts as a releasing agent for the neurotransmitters serotonin, dopamine, and norepinephrine. It increases the levels of these neurotransmitters in the synaptic cleft, leading to increased stimulation of the postsynaptic receptors. This results in the psychoactive effects of 4-FA, including euphoria, increased energy, and enhanced mood.
Biochemical and Physiological Effects
The use of 4-FA has been associated with several biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and body temperature. It also increases the release of cortisol, a stress hormone, and decreases the release of prolactin, a hormone involved in lactation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-FA in lab experiments is its ability to selectively release serotonin, dopamine, and norepinephrine. This allows for the study of the specific effects of these neurotransmitters on behavior and brain function. However, 4-FA has limitations in that it is a psychoactive substance and can cause changes in behavior and mood, which can confound the results of experiments.
Orientations Futures
There are several future directions for research involving 4-FA. One direction is to investigate the long-term effects of 4-FA use on the brain and behavior. Another direction is to study the effects of 4-FA on specific brain regions and circuits involved in reward and motivation. Additionally, there is potential for the development of new drugs based on the structure of 4-FA that have more specific effects on neurotransmitter release.
Conclusion
In conclusion, 2-(4-Phenoxyphenyl)propan-2-amine, also known as 4-FA, is a synthetic compound that has potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. While 4-FA has gained popularity as a recreational drug, its potential for scientific research should not be overlooked.
Applications De Recherche Scientifique
4-FA has potential applications in scientific research as a tool for studying the central nervous system. It has been used in studies investigating the role of serotonin and dopamine neurotransmitters in the brain. It has also been used in studies investigating the effects of amphetamines on the brain and behavior.
Propriétés
IUPAC Name |
2-(4-phenoxyphenyl)propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c1-15(2,16)12-8-10-14(11-9-12)17-13-6-4-3-5-7-13/h3-11H,16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLAODKGKGJCBKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)OC2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00578012 | |
| Record name | 2-(4-Phenoxyphenyl)propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00578012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54737-66-5 | |
| Record name | 2-(4-Phenoxyphenyl)propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00578012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


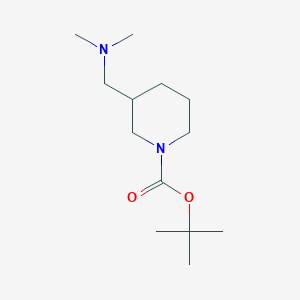
![1,2-Dimethyl-1H-pyrrolo[3,2-C]pyridine](/img/structure/B1628138.png)
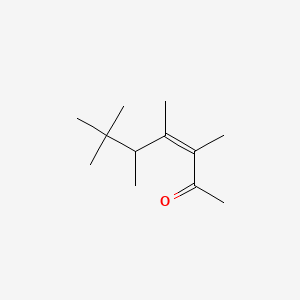
![1-[4-Hydroxy-3-(morpholin-4-ylmethyl)phenyl]ethanone hydrochloride](/img/structure/B1628140.png)
